molecular formula C13H16INO B14940284 (2-Iodophenyl)(4-methylpiperidino)methanone CAS No. 346699-60-3

(2-Iodophenyl)(4-methylpiperidino)methanone

Cat. No.: B14940284
CAS No.: 346699-60-3
M. Wt: 329.18 g/mol
InChI Key: QDVPPDDHMMPGSD-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(4-methylpiperidino)methanone is an organic compound that belongs to the class of iodophenyl derivatives It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanone group bonded to a 4-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)(4-methylpiperidino)methanone typically involves the iodination of a phenyl ring followed by the introduction of the piperidino and methanone groups. One common method involves the reaction of 2-iodobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)(4-methylpiperidino)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Iodophenyl)(4-methylpiperidino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodophenyl)(4-methylpiperidino)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins, while the piperidino group can enhance binding affinity through hydrophobic interactions. The methanone group may also participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodophenyl)(4-methylpiperidino)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the iodine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

346699-60-3

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

(2-iodophenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3

InChI Key

QDVPPDDHMMPGSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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